1-Chloro-2,4-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Chloro-2,4-dinitrobenzene involves a multi-step process starting from chlorobenzene, leading to its transformation into various intermediates before obtaining the final product. A notable route includes the conversion of chlorobenzene to potassium 4-chloro-3:5-dinitrobenzenesulphonate, followed by several steps resulting in 1-chloro-2,4-dinitrobenzene (Gunstone & Tucker, 2007).
Molecular Structure Analysis
The molecular structure of CDNB has been characterized through various studies. It forms a solvate structure with 1,4-dioxane, showcasing alternating molecules linked by C—H⋯O hydrogen bonds, forming a continuous two-dimensional sheet (Barnett et al., 2006).
Chemical Reactions and Properties
CDNB undergoes electrochemical reductive cleavage at gold electrodes, where the initial electron transfer forms the radical anion, which subsequently leads to bond cleavage (Prasad & Sangaranarayanan, 2005). Additionally, its reaction with glutathione in both the gas phase and in solution has been studied, indicating significant implications for the mode of action of glutathione S-transferases (Zheng & Ornstein, 1997).
Physical Properties Analysis
The crystal structure and nuclear quadrupole coupling tensors of CDNB have been investigated, providing detailed information on its stability and structural properties at different temperatures (Sharma, Weiden, & Weiss, 1989).
Chemical Properties Analysis
Vibrational spectroscopy studies, supported by quantum chemical calculations, have been conducted to analyze the vibrational spectra of CDNB. These studies have helped in understanding the fundamental vibrational frequencies and intensity of vibrational bands of CDNB (Krishnakumar & Prabavathi, 2009).
Scientific Research Applications
Composite Propellants : CDNB, when combined with hydroxyl terminated polybutadiene, significantly enhances the burning rate and density of composite propellants. This formulation exhibits improved mechanical and rheological properties across a range of temperatures (Abdullah, Gholamian, & Zareiee, 2013).
Pharmaceutical Analysis : A spectrophotometric method using CDNB effectively estimates ascorbic acid in drug formulations. This method adheres to Beer's law within certain concentration ranges, making it a valuable tool in pharmaceutical analysis (Qureshi, Saeed, Haque, & Rahman, 1990).
Antimicrobial Activity : CDNB-derived adducts exhibit antimicrobial properties against both gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Muthukumar, Malarvizhi, & Nishanthini, 2021).
Allergenic Properties : CDNB is a highly allergenic substance used as an algicide in cooling water. It can cause contact dermatitis, particularly in occupations like air-conditioning repair (Adams, Zimmerman, Bartlett, & Preston, 1971).
Chemical Reactions : CDNB reacts with piperidine in aqueous ethanol, exhibiting properties like charge delocalization and solvent electrostriction in its transition state, which are crucial for understanding certain chemical reaction mechanisms (Alexander, Fall, & Holper, 1980).
Analytical Techniques : A novel LC-MS technique has been developed for the quantification of CDNB at low, non-toxic concentrations. This technique is useful in toxicity studies and investigations into metabolic capacities (Tierbach et al., 2020).
Optical Applications : CDNB has been successfully used to grow organic nonlinear optical crystals, which demonstrate second harmonic generation properties and good optical quality, indicating potential uses in optical technologies (Sethuraman et al., 2007).
Electrochemical Sensing : CDNB can be effectively determined using magnetic molecularly imprinted polymer particles with a home-made magneto-sensor. This method has a low detection limit and high precision, making it valuable for specific analytical applications (Ruiz-Córdova et al., 2018).
Battery Technology : CDNB demonstrates high cathode potential and efficiency in magnesium reserve batteries, with its electroreduction efficiency being influenced by resonance effects (Muniyandi, Vasudevan, & Pichumani, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAHLCBVHPDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4, Array | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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DSSTOX Substance ID |
DTXSID6020278 | |
Record name | 1-Chloro-2,4-dinitrobenzene | |
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Molecular Weight |
202.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Boiling Point |
315 °C | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Flash Point |
382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C) | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor | |
Record name | SID57264331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Density |
1.7, Density (at 20 °C): 1.7 g/cm³ | |
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Vapor Density |
6.98 (Air = 1), Relative vapor density (air = 1): 7.0 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Vapor Pressure |
0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | 1-Chloro-2,4-dinitrobenzene | |
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Mechanism of Action |
The Thioredoxin (Trx)/Thioredoxin reductase (TrxR)-system has emerged as a crucial component of many cellular functions particularly antioxidant defence. We investigated the effect of the selective TrxR inhibitor 1-chloro-2,4-dinitrobenzene (CDNB) on survival and redox status in neuronal cell lines. CDNB was found to cause apoptosis without depletion of glutathione or loss of mitochondrial complex I-activity. Cells treated with CDNB displayed an early increase of reactive oxygen species and rapid activation of stress inducible protein kinases c-Jun N-terminal kinase (JNK) and mitogen activated protein kinase kinase 4 (MKK4). Thus TrxR inhibition by CDNB results in generation of reactive oxygen species and subsequent activation of stress-inducible kinases without impairment of the cellular antioxidant status or mitochondrial function. Inhibition of the specific kinases involved in cell death triggered by Trx/TrxR dysfunction could represent a novel and selective therapeutic approach in neurodegenerative disorders., Prolonged topical exposure of BALB/c mice to chemical contact and respiratory allergens stimulates, respectively, preferential Th1- and Th2-type responses with respect to serum Ab isotype and cytokine secretion phenotypes displayed by draining lymph node cells. ... Differential cytokine secretion patterns are induced rapidly in the skin following first exposure to the contact allergen 2,4-dinitrochlorobenzene and the respiratory sensitizer trimellitic anhydride. Trimellitic anhydride induced early expression of IL-10, a cytokine implicated in the negative regulation of Langerhans cell (LC) migration, whereas exposure to 2,4-dinitrochlorobenzene resulted in production of the proinflammatory cytokine IL-1beta. Associated with this, trimellitic anhydride provoked LC migration with delayed kinetics compared with 2,4-dinitrochlorobenzene, and local neutralization of IL-10 caused enhanced LC mobilization in response to trimellitic anhydride with concomitant up-regulation of cutaneous IL-1beta. ... These differential epidermal cytokine profiles contribute to the polarization of immune responses to chemical allergens via effects on the phenotype of activated dendritic cells arriving in the draining lymph node. Thus, trimellitic anhydride-exposed dendritic cells that have been conditioned in vivo with IL-10 (a potent inhibitor of the type 1-polarizing cytokine IL-12) are effective APCs for the development of a Th2-type response., Repeated topical exposure of BALB/c strain mice to chemical contact and respiratory allergens results in preferential T helper (Th)1- and Th2-cell activation, respectively. In addition, it has been shown that respiratory allergens, such as trimellitic anhydride, stimulate epidermal Langerhans cell (LC) migration with delayed kinetics compared with contact allergens, such as 2, 4-dinitrochlorobenzene. Experiments using anti-interleukin (IL)-10 antibodies in vivo suggest that cutaneous IL-10 may contribute to the differential regulation of LC migration by these chemicals. To investigate further the mechanistic basis for the development of polarised immune responses, we have examined the production of epidermal cytokines provoked following a single topical application to BALB/c strain mice of 2, 4-dinitrochlorobenzene (1%), trimellitic anhydride (25%) or vehicle (acetone:olive oil, 4:1; AOO). Skin explants were excised from mice exposed on the dorsum of both ears for various periods (30min-6hr) to chemical and were cultured on medium prior to analysis of supernatants for the presence of tumour necrosis factor alpha (TNF-alpha), IL-1beta, IL-1alpha, IL-6, IL-10, IL-12p40, IL-12p70 and IL-17 using the Bio-PlexTM cytokine array system. Enhanced production of IL-1beta, a cytokine involved in the initiation of LC migration, was detected only following exposure to 2, 4-dinitrochlorobenzene, with 15- fold increases induced by 6hr of exposure. In addition, only exposure to 2, 4-dinitrochlorobenzene was associated with early (2 hr) secretion of IL-17. In contrast, up-regulation of IL- 10, a cytokine that inhibits LC mobilization, was evident only for trimellitic anhydride during the first 3 hr of exposure, with 2 to 3-fold increases in IL-10 release being induced. Small increases in IL-1alpha levels were apparent for both chemicals. No alterations in either IL-6, IL-12p40 or IL-12p70 secretion were recorded and TNF-alpha remained undetectable throughout. These data suggest that discrete epidermal cytokine secretion profiles induced following exposure to chemical contact and respiratory allergens might contribute to the polarization of immune responses, possibly through effects on LC function. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Product Name |
1-Chloro-2,4-dinitrobenzene | |
Color/Form |
Yellow crystals, Pale yellow needles | |
CAS RN |
97-00-7 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | Benzene, 1-chloro-2,4-dinitro- | |
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Record name | 2,4-DINITROCHLOROBENZENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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